molecular formula C5H7F3N2O2 B3058539 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one CAS No. 89972-18-9

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Cat. No.: B3058539
CAS No.: 89972-18-9
M. Wt: 184.12 g/mol
InChI Key: QCMGTMICABTCGL-UHFFFAOYSA-N
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Scientific Research Applications

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the study of enzyme interactions and protein modifications. The compound’s trifluoromethyl group makes it particularly useful in medicinal chemistry for the development of pharmaceuticals with enhanced metabolic stability .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

The synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one involves several steps. One common synthetic route includes the reaction of a piperazine derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

  • 3-Hydroxy-3-(methyl)piperazin-2-one
  • 3-Hydroxy-3-(ethyl)piperazin-2-one
  • 3-Hydroxy-3-(chloromethyl)piperazin-2-one

The presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with unique chemical properties such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGTMICABTCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(=O)N1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406928
Record name 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89972-18-9
Record name 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
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Reactant of Route 6
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